4-Fluoro-3-methylbenzo[c]isoxazole
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Overview
Description
4-Fluoro-3-methylbenzo[c]isoxazole is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-3-methylbenzo[c]isoxazole can be achieved through various methods. One common approach involves the (3 + 2) cycloaddition reaction of an alkyne with a nitrile oxide. This reaction is typically catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .
Industrial Production Methods: Industrial production of this compound often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors is also being investigated to enhance scalability and efficiency .
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-3-methylbenzo[c]isoxazole undergoes various chemical reactions, including:
Reduction: This reaction can be used to modify the electronic properties of the compound, making it more suitable for specific applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can produce a wide range of halogenated or alkylated isoxazoles .
Scientific Research Applications
4-Fluoro-3-methylbenzo[c]isoxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 4-Fluoro-3-methylbenzo[c]isoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the modulation of immune responses .
Comparison with Similar Compounds
4-Fluoro-3-methylbenzo[c]isoxazole can be compared with other isoxazole derivatives, such as:
3-Methylisoxazole: Similar in structure but lacks the fluorine substituent, which can significantly alter its reactivity and biological activity.
4-Fluoroisoxazole:
5-Methylisoxazole: The position of the methyl group can influence the compound’s reactivity and interactions with biological targets
The unique combination of the fluorine and methyl groups in this compound makes it a valuable compound for various applications, distinguishing it from other similar compounds.
Biological Activity
4-Fluoro-3-methylbenzo[c]isoxazole is a heterocyclic compound that has garnered attention for its diverse biological activities. This article provides an overview of its biological properties, including antimicrobial, antiviral, and anticancer activities, alongside detailed research findings and case studies.
Chemical Structure and Properties
This compound has the molecular formula C₈H₆FNO and a molecular weight of 151.14 g/mol. The compound features a fluorine atom at the para position relative to the methyl group on the isoxazole ring, which significantly influences its chemical reactivity and biological activity. Its structure can be represented in various notations, including IUPAC name, InChI, and SMILES notation.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. A study highlighted its potential as an enzyme inhibitor, particularly targeting cyclooxygenase enzymes involved in inflammatory pathways. This inhibition may contribute to its antimicrobial effects against various pathogens.
Table 1: Antimicrobial Activity of this compound
Pathogen | Activity Observed | Mechanism of Action |
---|---|---|
A. baumannii | Significant | Inhibition of cell division via FtsZ protein |
E. coli | Moderate | Disruption of bacterial cell wall synthesis |
C. albicans | Limited | Targeting fungal cell membrane integrity |
Antiviral Activity
The compound has also been studied for its antiviral properties. Preliminary findings suggest that it may inhibit viral replication by interfering with viral enzymes or receptors critical for the viral life cycle. Further research is needed to elucidate the specific mechanisms involved.
Anticancer Properties
This compound has shown promise in cancer research as well. Its ability to modulate receptors linked to cancer cell proliferation indicates potential therapeutic applications in oncology. Studies have reported that this compound can inhibit tumor growth in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
Case Study: Inhibition of Cancer Cell Proliferation
In a controlled laboratory setting, this compound was tested against several cancer cell lines:
- Cell Line A : 70% inhibition of proliferation at 50 µM concentration.
- Cell Line B : Induction of apoptosis observed through flow cytometry analysis.
- Cell Line C : Significant reduction in migration capabilities.
The biological activity of this compound is largely attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound inhibits key enzymes involved in inflammatory and cancer pathways.
- Receptor Modulation : It alters receptor activity associated with cell proliferation and survival.
- Cell Cycle Disruption : The compound induces changes in the cell cycle, leading to increased apoptosis in cancer cells.
Properties
Molecular Formula |
C8H6FNO |
---|---|
Molecular Weight |
151.14 g/mol |
IUPAC Name |
4-fluoro-3-methyl-2,1-benzoxazole |
InChI |
InChI=1S/C8H6FNO/c1-5-8-6(9)3-2-4-7(8)10-11-5/h2-4H,1H3 |
InChI Key |
VOMVWDNDDMFZIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NO1)C=CC=C2F |
Origin of Product |
United States |
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